Zinc, bromocyclopentyl-

Description

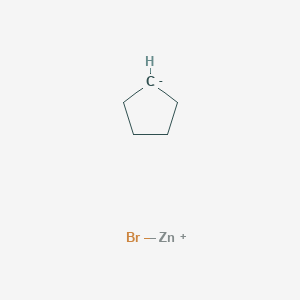

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);cyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJUPSNUGOBNMF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399797 | |

| Record name | Zinc, bromocyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171860-68-7 | |

| Record name | Zinc, bromocyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bromocyclopentyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromocyclopentylzinc

Direct Insertion of Activated Zinc into Cyclopentyl Bromide

The direct insertion of zinc metal into the carbon-bromine bond of cyclopentyl bromide is a direct and atom-economical method for generating bromocyclopentylzinc. However, the success of this reaction is critically dependent on the reactivity of the zinc metal, which is often passivated by a layer of zinc oxide. google.com Consequently, various activation methods have been developed to enhance the zinc's reactivity.

To overcome the inertness of commercial zinc dust, several activation strategies are employed to create a high-surface-area, oxide-free metal capable of undergoing oxidative addition.

Rieke zinc, a highly reactive form of zinc, is prepared by the reduction of a zinc salt, typically zinc chloride, with an alkali metal like lithium or potassium in a suitable solvent. google.comnih.govwikipedia.org This process generates finely divided, highly active zinc particles with a clean surface, devoid of the passivating oxide layer. google.com This enhanced reactivity allows for the direct insertion into even relatively unreactive organic halides like cyclopentyl bromide. google.comriekemetals.com The use of Rieke zinc can significantly improve the rate and yield of the formation of organozinc halides. google.com

A key advantage of Rieke zinc is its ability to react under mild conditions. riekemetals.com For instance, most primary alkyl bromides can react with Rieke zinc within a few hours at room temperature. riekemetals.com The high reactivity stems from the large surface area and the absence of passivating oxides on the metal surface. psgcas.ac.in

| Rieke Zinc Preparation Summary | |

| Method | Reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal (e.g., lithium, potassium). google.comnih.gov |

| Advantage | Produces highly reactive, oxide-free zinc with a large surface area. google.compsgcas.ac.in |

| Application | Enables direct insertion into a wide range of organic halides, including less reactive ones. google.comriekemetals.com |

Besides the Rieke method, other chemical activators can be used to promote the direct insertion of zinc. Trimethylsilyl chloride (TMSCl) is a commonly employed additive for activating zinc powder. nih.govresearchgate.netnih.gov While initially believed to primarily function by removing the passivating zinc oxide layer and preventing metal agglomeration, recent studies have revealed an additional, crucial role. nih.govresearchgate.net Research has shown that TMSCl also aids in the solubilization of the organozinc intermediate from the metal surface after the oxidative addition has occurred. nih.govnih.gov This prevents the product from inhibiting further reaction on the zinc surface.

Other methods for activating zinc include treatment with 1,2-dibromoethane (B42909) and the use of lithium chloride. wikipedia.orgorganic-chemistry.org The addition of lithium chloride, in particular, has been shown to form a soluble adduct with the organozinc compound, effectively removing it from the zinc surface and facilitating a continuous reaction. wikipedia.orgorganic-chemistry.org

| Zinc Activation Additives | |

| Additive | Mechanism of Action |

| Trimethylsilyl Chloride (TMSCl) | Removes oxide layer, prevents agglomeration, and solubilizes the organozinc product. nih.govresearchgate.netnih.gov |

| 1,2-Dibromoethane | Activates the zinc surface. wikipedia.org |

| Lithium Chloride (LiCl) | Forms a soluble adduct with the organozinc product, removing it from the zinc surface. wikipedia.orgorganic-chemistry.org |

The choice of solvent plays a critical role in the synthesis of organozinc halides. Ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are commonly used. rug.nlnih.gov THF is particularly favored due to its ability to dissolve a wide range of organozinc compounds and their precursors. google.com

The polarity of the solvent can significantly influence the reaction rate. nih.gov While more polar aprotic solvents can accelerate the oxidative addition step, the use of additives like lithium chloride in less polar solvents like THF can enhance the solubilization of the organozinc product, which is also a key factor for an efficient reaction. organic-chemistry.orgnih.gov The formation of stable complexes between the organozinc halide and solvents like THF or dioxane can also influence the equilibrium of the reaction. rug.nl For instance, Schlenk-type equilibria are known to exist in ethereal solvents, where the monoorganozinc halide can be in equilibrium with the diorganozinc and zinc dihalide species. rug.nl

The reaction temperature is another important parameter. While some activated zinc preparations allow for reactions at room temperature, elevated temperatures, sometimes under pressure, may be required for less reactive systems or when using less polar solvents. google.com

Activation of Zinc for Direct Insertion

Transmetalation Routes for Bromocyclopentylzinc Formation

An alternative to the direct insertion of zinc is the transmetalation of a pre-formed organometallic reagent, most commonly an organolithium compound, with a zinc halide salt.

This two-step approach involves the initial formation of cyclopentyllithium (B3369451) from cyclopentyl bromide and lithium metal, followed by the addition of a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). core.ac.uknih.gov The highly reactive organolithium compound readily undergoes transmetalation with the zinc salt to yield the desired bromocyclopentylzinc.

This method offers the advantage of starting with a well-defined organometallic precursor, which can be beneficial for controlling stoichiometry and minimizing side reactions. The transmetalation step is generally fast and efficient. This route is particularly useful when the direct insertion of zinc proves to be sluggish or incompatible with other functional groups present in the molecule. The resulting organozinc reagent is generally less reactive and more functional group tolerant than the initial organolithium precursor. wikipedia.orgresearchgate.net

The general scheme for this process is as follows:

Formation of Organolithium: Cyclopentyl-Br + 2 Li → Cyclopentyl-Li + LiBr

Transmetalation: Cyclopentyl-Li + ZnBr₂ → Bromocyclopentylzinc + LiBr

This transmetalation strategy is a cornerstone in the preparation of a wide variety of organozinc reagents for use in cross-coupling reactions. nih.gov

From Grignard Reagents

The synthesis of bromocyclopentylzinc can be effectively achieved through a transmetalation reaction involving a corresponding Grignard reagent. This well-established method in organometallic chemistry leverages the reactivity of cyclopentylmagnesium bromide, which is first prepared from the reaction of cyclopentyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). mnstate.edulibretexts.org

The core of the synthesis is the subsequent reaction of the pre-formed cyclopentylmagnesium bromide with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). In this transmetalation step, the cyclopentyl group is transferred from the magnesium atom to the zinc atom, yielding the desired bromocyclopentylzinc reagent.

Reaction Scheme: Cyclopentyl-Br + Mg → Cyclopentyl-MgBr Cyclopentyl-MgBr + ZnX₂ → Cyclopentyl-ZnBr + MgX₂ (where X = Cl, Br)

Research has shown that the presence of zinc chloride can tune the reactivity of cyclopentylmagnesium halides. researchgate.net While cyclopentylmagnesium bromide alone might act as a reducing agent, its transmetalation to the organozinc species facilitates normal addition reactions to electrophiles like ketones with high diastereoselectivity. researchgate.net The process involves the straightforward addition of a zinc halide solution to the Grignard reagent, often at controlled temperatures to manage the exothermic nature of the reaction. uni-muenchen.de

Functional Group Exchange Strategies (e.g., from Boron Intermediates)

An alternative pathway to bromocyclopentylzinc involves functional group exchange, a strategy that offers different functional group tolerances. A notable example is the transmetalation from an organoboron intermediate. This approach begins with a cyclopentylboron compound, such as a cyclopentylboronic acid or a cyclopentylboronate ester.

The principle of transmetalation from boron to a transition metal is a cornerstone of powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. chemie-brunschwig.ch In a similar vein, an organoboron compound can react with a zinc salt to form an organozinc reagent. The process generally involves reacting the cyclopentylboron species with a suitable zinc source, potentially in the presence of a base to facilitate the transfer of the organic group from boron to zinc.

While less common than the Grignard route for this specific reagent, this method is valuable in contexts where the precursor organoboron compound is more readily available or when the reaction conditions of the Grignard formation are incompatible with other functionalities present in a complex molecule. The use of boron-selective resins for capturing or exchanging boron species underscores the unique chemistry of organoboron compounds that can be leveraged in such synthetic sequences. purolite.com

Continuous Flow Synthesis of Bromocyclopentylzinc Reagents

The synthesis of organozinc reagents, which are often unstable, exothermic, and sensitive to air and moisture, has been significantly advanced by the adoption of continuous flow chemistry. researchgate.netvapourtec.com This technology offers enhanced safety, better process control, and superior heat and mass transfer compared to traditional batch methods, making it ideal for producing reactive intermediates like bromocyclopentylzinc on demand. youtube.commdpi.com

Reactor Design and Optimization for Organozinc Formation

The continuous flow synthesis of organozinc reagents is typically performed in a packed-bed reactor. This setup involves pumping a solution of the organic halide (in this case, cyclopentyl bromide) through a column packed with activated zinc metal.

Reactor Design:

Packed-Bed Reactors: The most common design consists of a tube or column filled with zinc turnings or granules. researchgate.netacs.org This provides a large surface area for the reaction.

Modified Grignard Reactors: Studies have successfully adapted laboratory-scale reactors originally designed for continuous Grignard reagent formation for organozinc synthesis. researchgate.netacs.org These often include a replenishing unit for the metal, allowing for long-term, uninterrupted operation. acs.orgacs.org

Temperature Control: The reactor is often jacketed or fitted with a thermocouple to precisely control the reaction temperature, which is crucial for managing exothermicity and ensuring reproducible results. vapourtec.com

Optimization: Key parameters are optimized to achieve high conversion and yield. This includes varying the flow rate of the reactant solution, the concentration of the organic halide, the choice of solvent (typically THF), and the method of zinc activation (which can be mechanical or chemical). researchgate.netacs.org Full conversion of the starting halide can often be achieved in a single pass through the reactor. researchgate.netacs.org

Table 1: Reactor Design and Optimization Parameters for Continuous Organozinc Synthesis

| Parameter | Description | Typical Values/Conditions | Source |

|---|---|---|---|

| Reactor Type | Design of the reaction vessel. | Packed-bed column; Modified Grignard reactor. | researchgate.netacs.org |

| Metal Bed | Form and excess of the zinc metal. | Zinc turnings or granules; large molar excess. | researchgate.netacs.orgacs.org |

| Metal Activation | Method to increase zinc reactivity. | Mechanical and/or chemical activation. | acs.org |

| Flow Rate | Throughput of the organic halide solution. | Varies from mL/h to L/h depending on scale. | researchgate.netacs.org |

| Residence Time | Time the reactants spend in the reactor. | Typically in the range of minutes (e.g., 1.5–14.0 min). | acs.org |

| Temperature | Operating temperature of the reactor. | Controlled via heating jacket/thermocouple. | vapourtec.com |

| Concentration | Initial concentration of the organic halide. | Up to 2.0 M has been successfully used. | acs.orgacs.org |

Scalability and Efficiency Considerations in Flow Processes

A primary advantage of continuous flow synthesis is its straightforward scalability. researchgate.net Processes developed on a laboratory scale can be reliably scaled up to pilot and production volumes by extending the run time or by "numbering up" (running multiple reactors in parallel).

Efficiency: Flow processes for organozinc synthesis have demonstrated remarkable efficiency.

Yields: High yields, often in the range of 82–92% and sometimes up to 100%, are consistently reported. researchgate.netacs.orgacs.org

Conversion: Complete conversion of the organic halide starting material is frequently achieved within a single passage through the reactor. acs.orgacs.org

Throughput: The productivity of these systems is a key feature. Laboratory setups can produce reagents at rates of 30-50 mL per hour, while pilot-scale systems have achieved liquid throughputs of 3-5 L/h and even as high as 18 L/h. researchgate.netvapourtec.comresearchgate.netacs.orgacs.org

This high efficiency and scalability make continuous flow a superior method for the industrial production of bromocyclopentylzinc, enabling safe, on-demand synthesis that minimizes waste and the need to store large quantities of a reactive organometallic compound. acs.org

Table 2: Scalability and Efficiency of Continuous Organozinc Synthesis

| Metric | Reported Performance | Source |

|---|---|---|

| Organozinc Yield | 78–100% | acs.org |

| Organozinc Yield | 82–92% | researchgate.netacs.org |

| Substrate Conversion | Complete in a single pass | researchgate.netacs.orgacs.org |

| Lab-Scale Throughput | 30 mL/h | researchgate.netvapourtec.com |

| Pilot-Scale Throughput | 3–5 L/h | researchgate.netacs.org |

| Pilot-Scale Throughput | Up to 18 L/h | acs.org |

| Subsequent Reaction Yields | Up to 92% (for Negishi, etc.) | researchgate.netacs.org |

Compound Reference Table

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| Zinc, bromocyclopentyl- | C₅H₉BrZn | Target compound |

| Cyclopentylmagnesium bromide | C₅H₉BrMg | Grignard reagent precursor |

| Zinc chloride | ZnCl₂ | Transmetalation agent |

| Zinc bromide | ZnBr₂ | Transmetalation agent |

| Cyclopentyl bromide | C₅H₉Br | Starting material |

| Magnesium | Mg | Metal for Grignard formation |

| Zinc | Zn | Metal for organozinc formation |

| Cyclopentylboronic acid | C₅H₁₁BO₂ | Potential boron intermediate |

| Diethyl ether | (C₂H₅)₂O | Solvent |

Mechanistic Investigations of Bromocyclopentylzinc Reactivity

Fundamental Reactivity Principles of Organozinc Halides

Organozinc halides, with the general formula RZnX, are organometallic compounds that feature a carbon-zinc bond and a zinc-halogen bond. wikipedia.orgoup.com First prepared by Edward Frankland in 1849, these reagents were initially overshadowed by the more reactive Grignard reagents. oup.com However, their lower reactivity was later recognized as a significant advantage, as it allows for the presence of various functional groups in the organic moiety (R group). oup.comslideshare.net

The carbon-zinc bond in organozinc halides is more covalent than in their organolithium or organomagnesium counterparts, which contributes to their reduced reactivity and higher functional group tolerance. slideshare.net They are typically prepared in situ via the insertion of zinc metal into an organic halide, such as bromocyclopentane (B41573), or through transmetalation from other organometallic species. uni-muenchen.de

While generally less reactive towards organic electrophiles on their own, organozinc reagents exhibit potent nucleophilic character towards transition metals like palladium. wikipedia.org For alkylzinc species, the presence of halide ions in solution is often necessary to form a more reactive "zincate" species, such as RZnX₃²⁻, before transmetalation to a palladium center can occur. wikipedia.org This contrasts with aryl zinc species. wikipedia.org Uncatalyzed cross-couplings of organozinc compounds can proceed effectively with highly reactive electrophiles. thieme-connect.com

Role of Transition Metal Catalysis in Bromocyclopentylzinc Transformations

Transition metal catalysis is crucial for unlocking the full synthetic potential of bromocyclopentylzinc and other organozinc halides. youtube.comprinceton.edu Catalysts based on palladium, nickel, and copper are widely employed to facilitate a variety of transformations, including cross-coupling reactions. wikipedia.orgrsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Palladium-Catalyzed Mechanistic Pathways

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.orgnobelprize.org The generally accepted mechanism for these reactions involving an organozinc halide like bromocyclopentylzinc is as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R'-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (R'-Pd(II)-X). wikipedia.orgnobelprize.org

Transmetalation: The organozinc reagent (cyclopentyl-ZnBr) then undergoes transmetalation with the palladium(II) intermediate. wikipedia.orgnobelprize.org In this step, the cyclopentyl group is transferred from zinc to the palladium center, displacing the halide and forming a diorganopalladium(II) complex (R'-Pd(II)-cyclopentyl). wikipedia.orgnobelprize.org

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond (R'-cyclopentyl) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnobelprize.org

The efficiency and selectivity of these reactions can be influenced by the choice of ligands on the palladium catalyst. libretexts.orgrsc.org Recent studies have also explored the dual mechanistic pathways in palladium-catalyzed cross-coupling reactions of organosilicon compounds, which may offer insights into related organozinc systems. nih.gov

Nickel-Catalyzed Mechanistic Pathways

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed reactions can couple a wide range of organic halides, including aryl and alkyl halides, with organozinc reagents. nih.govrsc.org The mechanistic cycle for nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. nih.gov

However, nickel catalysis can sometimes involve different intermediates and reaction pathways. For instance, in the cross-electrophile coupling of aryl halides with alkyl halides, the mechanism can involve a blend of polar and radical steps. nih.gov The selectivity often arises from the selective oxidative addition of the aryl halide to the nickel(0) catalyst, followed by the generation of an alkyl radical which then participates in the bond-forming step. nih.gov The development of novel ligands, such as picolinamide-based NN₂ pincer ligands, has enabled mild and efficient nickel-catalyzed reductive cross-coupling of aryl bromides with alkyl bromides like bromocyclopropane. nih.gov

Copper(I)-Promoted Mechanistic Pathways

Copper(I) salts are effective promoters and catalysts for a variety of transformations involving organozinc reagents, including cross-coupling and amination reactions. nih.govnih.gov The mechanism of copper(I)-catalyzed cross-coupling of organozinc reagents with 1-haloalkynes is believed to involve the formation of a copper/zinc reagent, such as RCu(CN)ZnX. nih.gov

In the context of electrophilic amination, copper catalysts facilitate the coupling of diorganozinc reagents with electrophilic nitrogen sources like O-benzoyl hydroxylamines. nih.gov While the precise mechanism can vary, it is generally thought to proceed through an oxidative addition/reductive elimination pathway or via the formation of a copper-ate complex. The use of additives like lithium bromide can significantly improve reaction yields and conversions in some copper-catalyzed cross-couplings. nih.gov

Stereochemical Aspects and Enantioselective Processes Involving Bromocyclopentylzinc

The stereochemical outcome of reactions is a critical consideration in organic synthesis. alrasheedcol.edu.iqlibretexts.orgyoutube.com When a new stereocenter is formed in a reaction involving bromocyclopentylzinc, or when the cyclopentyl ring itself is chiral, controlling the stereochemistry becomes paramount. saskoer.ca

Diastereoselectivity and Enantioselectivity in Reactions

Reactions involving organozinc reagents can be highly diastereoselective and enantioselective, particularly when chiral ligands or auxiliaries are employed. thieme-connect.com For example, the addition of organozinc reagents to chiral α-imino esters can proceed with high diastereoselectivity, influenced by the solvent, temperature, and the nature of the chiral auxiliary. researchgate.net

Enantioselective processes often rely on the use of a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate or between two enantiomers of a racemic reagent. nih.gov In a hybrid transition metal/radical process, the enantioselective addition of organozinc reagents and alkyl halides across alkenylboron reagents has been achieved using a chiral nickel catalyst. nih.gov The mechanism of such reactions can be complex, involving the formation of radical intermediates and subsequent stereocontrolled bond formation. nih.gov

The stereochemical course of a reaction, whether it proceeds with retention or inversion of configuration, is determined by the reaction mechanism. libretexts.org For instance, Sₙ2 reactions are known to proceed with inversion of stereochemistry. libretexts.org In the context of organozinc chemistry, understanding the geometry of transition states and intermediates is key to predicting and controlling the diastereoselectivity and enantioselectivity of a given transformation. For example, chair-like transition states have been proposed to explain the diastereoselectivity observed in the amino-zinc-enolate carbocyclization reaction. acs.org

Ligand Design for Chiral Induction

The strategic design of chiral ligands is paramount in achieving high levels of enantioselectivity in reactions involving organozinc reagents like bromocyclopentylzinc. The development of these ligands aims to create a well-defined chiral environment around the zinc metal center, thereby directing the approach of the cyclopentyl group to the substrate in a stereocontrolled manner. Research has focused on several classes of ligands, with their efficacy often determined by the nature of the coordinating atoms and the steric and electronic properties of the ligand backbone. sioc-journal.cn

One prominent class of chiral inductors is based on the 1,1'-bi-2-naphthol (B31242) (BINOL) framework. acs.orgresearchgate.net These C2-symmetric diols, when treated with an organozinc compound, can form chiral zinc complexes that effectively catalyze the asymmetric addition of organozinc reagents to carbonyl compounds. acs.org Modifications to the BINOL structure, such as the introduction of bulky or electron-donating/withdrawing groups at various positions, can fine-tune the steric and electronic nature of the catalytic site, leading to improved enantioselectivity. acs.org For instance, electronically and sterically modified BINOL ligands have demonstrated superior performance compared to the parent (R)-1 in the diphenylzinc (B92339) addition to cinnamaldehyde. acs.org

Another successful approach involves the use of β-hydroxy oxazolines, which can be synthesized from readily available natural products like (+)-camphor and (-)-fenchone. scielo.br These ligands create a chiral pocket that influences the stereochemical outcome of the addition of diethylzinc (B1219324) to aromatic aldehydes, yielding secondary alcohols with high enantiomeric excess. scielo.br The proposed mechanism involves the formation of a dimeric zinc complex where the aldehyde is activated, facilitating the enantioselective transfer of the alkyl group. scielo.br

Sulfur-containing chiral ligands have also been reviewed as effective catalysts for asymmetric additions of organozinc reagents. sioc-journal.cn The design of these ligands is categorized by the type and number of coordinating atoms, which dictates the geometry and reactivity of the resulting zinc complex. sioc-journal.cn The table below summarizes key ligand types and their performance in asymmetric organozinc addition reactions, which serves as a model for potential applications with bromocyclopentylzinc.

| Ligand Class | Chiral Source/Backbone | Typical Substrate | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Binaphthyl-based Diols | 1,1'-Bi-2-naphthol (BINOL) | Aromatic Aldehydes | Up to 99% | researchgate.net |

| β-Hydroxy Oxazolines | (+)-Camphor, (-)-Fenchone | Aromatic Aldehydes | Up to 96% | scielo.br |

| N,P-Ferrocenyl Ligands | Ferrocene | N-diphenylphosphinoylimines | High (enantiomers obtained) | researchgate.net |

| TADDOLs | Tartaric Acid | Various | Widely applicable | researchgate.net |

The design of a truly effective ligand for reactions with bromocyclopentylzinc would likely draw from these established principles, focusing on creating a sterically defined and electronically tuned chiral pocket to control the facial selectivity of the cyclopentyl group transfer.

β-Hydride Elimination and Migratory Insertion Pathways in Organozinc Intermediates

Organozinc intermediates, including species derived from bromocyclopentylzinc, can potentially undergo several reaction pathways that influence product distribution and yield. Two of the most significant mechanistic pathways are β-hydride elimination and migratory insertion. researchgate.netacs.org

β-Hydride Elimination is a common decomposition pathway for many organometallic compounds where a hydrogen atom on the β-carbon of an alkyl ligand is transferred to the metal center, forming a metal hydride and an alkene. acs.org While this process is particularly facile for many transition metals, clear-cut examples involving well-defined organozinc compounds are less common. acs.org However, it remains a critical consideration, especially in cross-coupling reactions like the Negishi coupling, where it can be a detrimental side reaction. wikipedia.org The propensity for β-hydride elimination can be suppressed by the design of the catalyst. For instance, the use of bulky Pd-PEPPSI precatalysts in Negishi couplings has been shown to strongly resist β-hydride elimination, even with alkyl substituents that are typically prone to this pathway. wikipedia.orgthieme-connect.com Computational studies on ionic butylzinc complexes have provided insight into the mechanism, showing that the process involves a bent transition state where a β-hydrogen approaches the zinc center. acs.org For bromocyclopentylzinc, the presence of β-hydrogens means this pathway is theoretically possible, leading to the formation of cyclopentene (B43876) and a zinc hydride species.

Migratory Insertion is a fundamental step in many catalytic reactions, involving the intramolecular transfer of one ligand (like an alkyl or hydride) to the site of another unsaturated ligand (like an alkene, alkyne, or carbonyl) within the coordination sphere of the metal. wikipedia.orgopenochem.org This reaction is characterized by the two participating ligands being cis- to one another and results in the creation of a vacant coordination site, which can then be occupied by another ligand. openochem.orglibretexts.org In the context of reactions involving bromocyclopentylzinc, a migratory insertion of the cyclopentyl group into a coordinated unsaturated substrate (e.g., an aldehyde or ketone) is the key bond-forming step in addition reactions. libretexts.org Another relevant process is the insertion of an alkene into a zinc-hydride bond, a key step in hydrozincation reactions. wikipedia.org The equilibrium between migratory insertion and its reverse reaction, deinsertion, is governed by the relative thermodynamic stabilities of the bonds being broken and formed. openochem.org For example, experiments suggesting a radical process for a three-component coupling reaction did so partly because a stereospecific migratory insertion would have been expected to yield a different, more controlled stereochemical outcome. nih.gov

Computational Chemistry and Theoretical Modeling of Bromocyclopentylzinc Reactions

Computational chemistry and theoretical modeling have become indispensable tools for elucidating the complex reaction mechanisms of organometallic reagents, including bromocyclopentylzinc. nih.gov Density Functional Theory (DFT) is a particularly powerful method used to investigate the potential energy surfaces of reactions, characterize the structures of transient intermediates and transition states, and predict reaction outcomes. nih.govmdpi.com

For reactions involving bromocyclopentylzinc, computational modeling can provide deep insights that are often inaccessible through experimental means alone. mdpi.com For example, DFT calculations can be employed to:

Elucidate Reaction Mechanisms: Theoretical studies can map out the step-by-step pathway of a reaction, such as a Negishi cross-coupling or an addition to a carbonyl group. This includes identifying the rate-determining step and clarifying the roles of catalysts and additives. nih.gov For instance, computational studies on Ni-catalyzed Negishi reactions have detailed a four-step catalytic cycle and explained why certain reaction yields are low. nih.gov

Analyze Competing Pathways: The energetic barriers for competing pathways, such as β-hydride elimination versus reductive elimination or migratory insertion, can be calculated. acs.orgnih.gov This allows for a rational understanding of product distributions and provides a basis for designing reaction conditions or catalysts that favor the desired outcome. For example, calculations on butylzinc complexes have quantified the energy requirements for β-hydride elimination. acs.org

Understand Ligand Effects: The interaction between a chiral ligand and the bromocyclopentylzinc reagent can be modeled to predict the degree of enantioselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, researchers can rationally design new ligands to improve chiral induction. mdpi.com

Investigate Solvent and Additive Roles: The explicit or implicit modeling of solvent molecules can reveal their role in stabilizing intermediates or transition states. A combined experimental and computational study showed that the coordinating ability of the solvent DME, compared to THF, was crucial for stabilizing a key transition state in the conjugate addition of organozinc halides. rsc.org

Recent advancements in computational chemistry, including the integration of artificial intelligence and machine learning, are further enhancing the predictive power of these models, accelerating the discovery and optimization of new chemical reactions. mdpi.commit.eduuchicago.edu Although specific computational studies focusing exclusively on bromocyclopentylzinc may not be widely published, the established methodologies for modeling other organozinc reagents are directly applicable and essential for a comprehensive mechanistic understanding. nih.govrsc.org

| Computational Method | Application in Organozinc Chemistry | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism of Negishi cross-coupling | Characterization of a four-step catalytic cycle; identification of the rate-determining step. | nih.gov |

| DFT | Role of solvent in conjugate addition | Explanation for enhanced reactivity in DME vs. THF due to transition state stabilization. | rsc.org |

| DFT | β-Hydride elimination mechanism | Calculation of activation energies and characterization of transition state structures. | acs.org |

| QM/MM Simulations | Enzyme catalysis modeling | Characterization of reaction pathways, transition states, and conformational changes. | nih.gov |

Strategic Applications of Bromocyclopentylzinc in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for the formation of carbon-carbon bonds. Cyclopentylzinc bromide, as a secondary alkylzinc reagent, participates in these reactions to introduce a cyclopentyl moiety onto various organic scaffolds.

The palladium-catalyzed cross-coupling of cyclopentylzinc bromide extends to a range of electrophiles, most notably haloarenes. This reaction allows for the synthesis of arylcyclopentanes, which are structural motifs found in numerous biologically active molecules and materials. The coupling is generally efficient and tolerates a variety of functional groups on the aromatic ring. While less common, the reaction with other electrophiles such as allylic acetates can also be achieved, providing access to allylic cyclopentanes.

A general palladium-catalyzed method for the Negishi cross-coupling of secondary alkylzinc halides with aryl bromides and chlorides has been developed, which is applicable to cyclopentylzinc bromide. This process often employs a palladium catalyst with a biaryldialkylphosphine ligand, such as CPhos, which effectively promotes the desired reductive elimination over competing β-hydride elimination. The reaction conditions are typically mild, proceeding at ambient temperature in solvents like THF, sometimes with toluene (B28343) as a co-solvent to improve yields with electron-deficient aryl halides. A broad range of functional groups on the haloarene are tolerated, including esters, nitriles, and ketones.

| Electrophile | Catalyst System | Solvent | Yield (%) | Reference |

| 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 92 | |

| 2-Bromoanisole | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | 85 | |

| 4-Chlorotoluene | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 88 | |

| Methyl 4-bromobenzoate | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 90 |

A significant advancement in Negishi cross-coupling is the development of stereoconvergent processes, where a racemic secondary alkylzinc reagent is coupled with an achiral electrophile in the presence of a chiral catalyst to yield an enantioenriched product. This strategy is particularly valuable for the synthesis of chiral molecules containing a cyclopentyl group.

Nickel-catalyzed enantioconvergent Negishi cross-couplings of racemic secondary alkylzinc reagents, including cycloalkylzinc reagents, with aryl halides have been reported. These reactions often utilize chiral ligands, such as isoquinoline-oxazoline ligands, to induce high levels of enantioselectivity. In such processes, the racemic cyclopentylzinc bromide can be converted to a single enantiomer of the coupled product. The success of these reactions hinges on the relative rates of syn- and anti-diastereomeric transition states during the transmetalation step, which is influenced by the chiral ligand.

| Aryl Halide | Chiral Ligand | Catalyst | Enantiomeric Excess (ee %) | Reference |

| 1-Bromonaphthalene | (S)-Isoquinoline-oxazoline | Ni(cod)₂ | 92 | |

| 4-Bromobiphenyl | (S)-Isoquinoline-oxazoline | Ni(cod)₂ | 90 | |

| 3-Bromopyridine | (S)-Isoquinoline-oxazoline | Ni(cod)₂ | 88 |

The classical Fischer indole (B1671886) synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. A modern variation of this reaction utilizes organozinc reagents to generate the necessary intermediates under milder conditions, allowing for the synthesis of polyfunctionalized indoles.

In this organometallic modification, cyclopentylzinc bromide can react with an aryldiazonium salt to form an azo intermediate, which then undergoes a rearrangement and cyclization cascade, akin to the Fischer indole synthesis, to afford a cyclopentyl-substituted indole. This method is particularly advantageous as it tolerates a wide range of functional groups that would be incompatible with the strongly acidic conditions of the traditional Fischer synthesis. The reactions are often promoted by microwave irradiation to facilitate the final cyclization step.

Cyclopentylzinc bromide can also be employed as a nucleophile in the alkylation of certain amide derivatives. This transformation typically requires a transition metal catalyst, such as nickel, to activate the otherwise unreactive amide bond towards nucleophilic attack.

The nickel-catalyzed alkylation of N-activated amides with organozinc reagents provides a direct route to ketones. In this reaction, cyclopentylzinc bromide can couple with an N-acyl-N-tosyl or N-Boc protected amide to furnish a cyclopentyl ketone. This methodology offers a valuable alternative to the use of more reactive and less functional group tolerant organometallic reagents like organolithiums or Grignards for the synthesis of ketones from amide precursors. The reaction proceeds at room temperature and is compatible with various functional groups on both the amide and the organozinc reagent.

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. An organometallic variant of this reaction utilizes organozinc reagents as the nucleophilic component, allowing for the synthesis of α-branched amines.

Cyclopentylzinc bromide can participate in these multicomponent Mannich reactions. The reaction involves the in situ formation of an iminium ion from an aldehyde and an amine, which is then trapped by the cyclopentylzinc bromide nucleophile. The presence of lithium chloride is often crucial for the efficiency of this coupling when using alkylzinc bromides in THF. This one-pot procedure provides a straightforward and atom-economical route to α-cyclopentyl-substituted amines.

Reformatsky Reactions

The classical Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to generate a β-hydroxy ester. organic-chemistry.orgsemanticscholar.org The key intermediate is a zinc enolate, often termed a "Reformatsky enolate," which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. organic-chemistry.orgrsc.org These zinc enolates are notably less basic than their lithium or magnesium counterparts, which prevents undesired side reactions such as self-condensation or addition to the ester functionality. organic-chemistry.orgsemanticscholar.org

While bromocyclopentylzinc itself is not a Reformatsky enolate, its reaction with carbonyl compounds represents a closely related transformation, often referred to as a Reformatsky-type or Grignard-type addition. In these reactions, the organozinc compound acts as a nucleophile, adding directly to the carbonyl carbon of aldehydes and ketones. researchgate.netrsc.org

The reactivity of organozinc reagents like bromocyclopentylzinc in these additions can be significantly enhanced by the presence of activating agents. Research has shown that the addition of stoichiometric amounts of magnesium chloride (MgCl₂) accelerates the reaction of functionalized organozinc reagents with aldehydes and ketones, allowing the transformations to proceed smoothly at ambient temperature. organic-chemistry.orgsemanticscholar.org This protocol provides an efficient pathway to secondary and tertiary alcohols incorporating a cyclopentyl moiety.

Table 1: Representative Addition of Organozinc Reagents to Carbonyls

| Organozinc Reagent | Carbonyl Substrate | Activator | Product | Yield (%) |

|---|---|---|---|---|

| Phenylzinc Bromide | Benzaldehyde | MgCl₂ | Diphenylmethanol | 95 |

| Ethylzinc Bromide | Cyclohexanone | MgCl₂ | 1-Ethylcyclohexanol | 88 |

| Cyclopentylzinc Bromide (hypothetical) | Acetone | MgCl₂ | 2-Cyclopentylpropan-2-ol | High |

This table includes representative examples of MgCl₂-accelerated additions of organozinc reagents to carbonyl compounds to illustrate the general reaction type applicable to bromocyclopentylzinc.

Simmons-Smith Cyclopropanation Analogs

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, utilizing a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), to transfer a methylene (B1212753) group to an alkene in a stereospecific manner. nih.gov Bromocyclopentylzinc, lacking the α-halo substitution, cannot form the necessary carbenoid for a direct Simmons-Smith reaction. However, analogous cyclopropanations can be conceived through alternative mechanistic pathways, such as a Michael-Initiated Ring Closure (MIRC).

In a MIRC reaction, a nucleophile performs a conjugate addition to an α,β-unsaturated carbonyl compound that also contains a leaving group at the γ-position. The resulting enolate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org

Theoretically, bromocyclopentylzinc could act as the nucleophilic Michael donor in such a sequence. The conjugate addition of the cyclopentyl group to a suitable Michael acceptor would generate a zinc enolate. If the substrate is appropriately designed with a leaving group on the γ-carbon, subsequent intramolecular cyclization could afford a cyclopentyl-substituted cyclopropane. This strategy allows for the construction of highly functionalized cyclopropane rings. The stereochemistry of the final product is controlled by the geometry of the enolate and the nature of the cyclization step. rsc.org

Table 2: General Scheme for Michael-Initiated Ring Closure

| Michael Acceptor | Nucleophile (e.g., R-ZnBr) | Key Intermediate | Product |

|---|---|---|---|

| γ-Halo-α,β-unsaturated ketone | Bromocyclopentylzinc | Zinc enolate | Cyclopentyl-substituted cyclopropyl (B3062369) ketone |

This table illustrates the general mechanism of a MIRC reaction, a potential analogous pathway for cyclopropanation using bromocyclopentylzinc.

Allylic Carbonylative Coupling Reactions

Transition metal-catalyzed carbonylative couplings are fundamental processes for the synthesis of ketones. While palladium has been the traditional metal of choice, nickel catalysis has emerged as a powerful alternative, particularly in allylic carbonylative couplings. A significant challenge in this area is the strong binding affinity of carbon monoxide (CO) to nickel, which can impede catalysis.

To circumvent this issue, a nickel-catalyzed three-component allylic carbonylative coupling has been developed that utilizes tert-butyl isocyanide as a CO surrogate. nih.govresearchgate.net This methodology facilitates the reaction between an allylic acetate, an alkylzinc reagent like bromocyclopentylzinc, and the isocyanide. The reaction proceeds under mild conditions to afford β,γ-unsaturated ketones with high linear and trans-selectivity. nih.gov A key advantage of this nickel-based system is the complete suppression of polycarbonylation, a side reaction sometimes observed in palladium-catalyzed systems. nih.govresearchgate.net The protocol exhibits excellent functional group tolerance, accommodating even active aryl iodides, which allows for subsequent orthogonal functionalization. nih.gov

Table 4: Nickel-Catalyzed Allylic Carbonylative Coupling of Alkylzinc Reagents

| Allylic Acetate | Alkylzinc Reagent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Cinnamyl acetate | Benzylzinc bromide | NiCl₂·DME | (E)-1,5-diphenylpent-3-en-2-one | 86 |

| Cinnamyl acetate | Ethylzinc bromide | NiCl₂·DME | (E)-1-phenylhex-4-en-3-one | 83 |

| Cinnamyl acetate | Cyclopentylzinc bromide | NiCl₂·DME | (E)-1-cyclopentyl-4-phenylbut-3-en-2-one | 70 |

Data sourced from a study on nickel-catalyzed allylic carbonylative coupling, demonstrating the scope of alkylzinc reagents. researchgate.net

Conjugate (1,4-) Addition Reactions

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental method for carbon-carbon bond formation. While highly reactive organometallics like Grignard or organolithium reagents often favor 1,2-addition to the carbonyl group, organozinc reagents exhibit a greater propensity for 1,4-addition, particularly when converted to organocuprates (Gilman reagents).

Remarkably, recent studies have demonstrated that organozinc halides, including alkylzinc halides, can undergo uncatalyzed conjugate addition to non-enolizable α,β-unsaturated ketones in excellent yields. nih.gov A crucial factor for this reactivity is the choice of solvent, with 1,2-dimethoxyethane (B42094) (DME) being significantly more effective than tetrahydrofuran (B95107) (THF). rsc.orgnih.gov The reaction proceeds smoothly under mild conditions and is applicable to both aryl and alkylzinc halides. nih.gov

This catalyst-free method provides a direct route for the 1,4-addition of a cyclopentyl group from bromocyclopentylzinc to a variety of enones, leading to the formation of β-cyclopentyl substituted ketones. The mechanism is believed to involve a transition state stabilized by the chelating nature of the DME solvent. nih.gov

Table 5: Uncatalyzed Conjugate Addition of Organozinc Halides to Enones in DME

| Organozinc Halide | Enone Substrate | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylzinc iodide | Chalcone | 50 | 2 | 1,3,3-Triphenylpropan-1-one | 99 |

| Ethylzinc iodide | Chalcone | 50 | 24 | 1,3-Diphenylpentan-1-one | 85 |

| Cyclopentylzinc bromide | Chalcone | 50 | 24 | 1,3-Diphenyl-3-cyclopentylpropan-1-one | High (expected) |

Data derived from a study on the uncatalyzed conjugate addition of organozinc halides, illustrating the reaction's scope and conditions. nih.gov

Synthesis of Complex Molecular Architectures and Functionalized Scaffolds

Construction of Spirocyclic Systems

Spirocycles, structural motifs containing two rings connected by a single common atom, are of significant interest in medicinal chemistry and natural product synthesis. The construction of these sterically demanding frameworks often requires specialized synthetic strategies. Organozinc reagents can be employed in tandem reactions that lead to the formation of cyclic and spirocyclic systems.

One such strategy involves the conjugate addition of an organozinc reagent to an α,β-unsaturated system, which generates a zinc enolate intermediate. This enolate can then be trapped by an intramolecular electrophile to forge a new ring. If the original substrate is cyclic and the tethered electrophile is suitably positioned, this intramolecular alkylation can lead to the formation of a spirocyclic core. rsc.org

For instance, the 1,4-addition of bromocyclopentylzinc to a cyclohexenone derivative bearing an electrophilic side chain (e.g., a haloalkyl group) at the 3-position would generate a zinc enolate. Subsequent intramolecular cyclization via nucleophilic attack of the enolate onto the side-chain electrophile would result in the construction of a spiro[4.5]decane system. The stereochemical outcome of such reactions is often highly controlled, providing a powerful method for assembling complex, three-dimensional architectures. rsc.org

Table 6: Hypothetical Tandem Conjugate Addition/Intramolecular Alkylation for Spirocycle Synthesis

| Cyclic Enone Substrate | Organozinc Reagent | Intermediate | Product |

|---|

This table outlines a potential synthetic route to spirocycles utilizing the reactivity of bromocyclopentylzinc in a tandem reaction sequence.

Incorporation into Biologically Active Molecule Syntheses

The cyclopentyl ring is a key structural component in numerous biologically active molecules, particularly in the field of antiviral therapeutics. Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring, have shown significant activity against viruses such as HIV and West Nile virus. nih.govdntb.gov.uaresearchgate.net For instance, Neplanocin A and CPE-C are cyclopentenyl nucleosides that exhibit potent anti-HIV activity. nih.gov

The synthesis of these complex molecules often requires the precise and chemoselective formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which utilizes organozinc reagents, are exceptionally well-suited for this purpose. wikipedia.orgorganic-chemistry.org Bromocyclopentylzinc, as a secondary alkylzinc reagent, can be coupled with a variety of (hetero)aryl halides or other electrophiles to install the cyclopentyl group onto a nucleoside base precursor or a related heterocyclic scaffold. acs.org The development of catalyst systems that are effective for the cross-coupling of secondary alkylzinc reagents has been a significant advancement, enabling the synthesis of complex heterocycles bearing these alkyl substituents which are frequently found in biologically active compounds. acs.org This approach provides a direct method for creating the C-C bond necessary to link the cyclopentyl ring to the core structure of the target therapeutic agent.

Synthesis of Polyfunctional Organic Compounds

The construction of polyfunctional organic molecules is a central goal of synthetic chemistry, and it often requires reagents that are tolerant of sensitive functional groups to avoid complex protection-deprotection sequences. organicreactions.orgnih.gov Organozinc reagents are renowned for their exceptional functional group compatibility, making them ideal for the synthesis of highly functionalized molecules. organicreactions.orgresearchgate.net

Bromocyclopentylzinc can be prepared from bromocyclopentane (B41573) via direct insertion of zinc metal, a process that is compatible with a wide array of functional groups on the starting material or other molecules in the reaction mixture. organic-chemistry.orgbeilstein-journals.org The resulting organozinc species can then participate in subsequent bond-forming reactions, such as Negishi cross-couplings, without adversely affecting existing esters, nitriles, amides, or ketones. organicreactions.orgsigmaaldrich.com This high degree of chemoselectivity allows for the direct assembly of complex, polyfunctional systems incorporating a cyclopentyl unit. The use of additives like lithium chloride can facilitate the formation of these organozinc reagents from less reactive bromides and enhance their subsequent reactivity in multicomponent couplings. organic-chemistry.orgbeilstein-journals.org This methodology is crucial for building intricate molecular frameworks where multiple reactive sites must be differentiated.

Functional Group Tolerance and Chemoselectivity in Bromocyclopentylzinc Transformations

A defining feature of organozinc reagents, including bromocyclopentylzinc, is their remarkable tolerance for a wide range of functional groups, which translates to high chemoselectivity in their reactions. chem-station.comnih.gov This property distinguishes them from more reactive organometallic counterparts like organolithium or Grignard reagents. chem-station.com The carbon-zinc bond is sufficiently reactive to undergo transmetalation with transition metal catalysts like palladium or nickel, but generally inert towards common electrophilic functional groups. organicreactions.org

In the context of Negishi cross-coupling reactions, secondary alkylzinc reagents such as bromocyclopentylzinc can be coupled with aryl and heteroaryl halides bearing sensitive functionalities. nih.gov Research has demonstrated that these couplings proceed efficiently in the presence of ketones, aldehydes, esters, nitriles, and even nitro groups. acs.orgorganic-chemistry.org Furthermore, these reactions are compatible with various heterocyclic systems and unprotected NH groups, such as those found in indoles. acs.org This broad compatibility is a significant advantage, streamlining synthetic routes to complex targets.

The table below summarizes the functional group tolerance observed in palladium- and nickel-catalyzed Negishi cross-coupling reactions involving secondary cycloalkylzinc reagents, which is representative of the expected behavior of bromocyclopentylzinc.

| Functional Group | Coupling Partner (Example) | Catalyst System | Result | Reference(s) |

| Ketone | 4-Iodoacetophenone | Palladium/Ruphos | High Yield, High Diastereoselectivity | acs.org |

| Aldehyde | 4-Iodobenzaldehyde | Palladium/Ruphos | High Yield, High Diastereoselectivity | acs.org |

| Ester | Methyl 4-iodobenzoate | Nickel/Terpyridine | Excellent Yield | organic-chemistry.org |

| Nitrile | 4-Iodobenzonitrile | Palladium/Ruphos | High Yield, High Diastereoselectivity | acs.org |

| Nitro | 1-Iodo-4-nitrobenzene | Palladium/Ruphos | High Yield, High Diastereoselectivity | acs.org |

| Amide | N-(4-iodophenyl)acetamide | Nickel/Terpyridine | Good Yield | organic-chemistry.org |

| Phenol (unprotected) | 4-Iodophenol | Nickel/Terpyridine | Excellent Yield | organic-chemistry.org |

| Indole (unprotected NH) | 5-Bromoindole | Palladium/PEPPSI-IPr | Good Yield | acs.org |

This high level of functional group tolerance and chemoselectivity makes bromocyclopentylzinc and related secondary alkylzinc reagents powerful and reliable tools for the construction of C(sp³)–C(sp²) bonds in the synthesis of complex, functionalized molecules. nih.gov

Emerging Research Directions and Future Perspectives in Bromocyclopentylzinc Chemistry

Development of Novel Catalytic Systems

The development of innovative catalytic systems is at the forefront of advancing bromocyclopentylzinc chemistry. By harnessing the power of light and integrating continuous-flow technologies, chemists are overcoming the traditional limitations associated with the preparation and use of these valuable reagents.

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering a mild and efficient pathway for the formation of a variety of chemical bonds. ijpsjournal.comsigmaaldrich.com In the context of organozinc chemistry, photoredox catalysis provides a novel method for the activation of organozinc reagents, such as bromocyclopentylzinc, to generate alkyl radicals. acs.org This approach allows for reactions to be conducted under gentle conditions, often at room temperature, and with a high degree of functional group tolerance. beilstein-journals.org

The fundamental principle involves a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process. sigmaaldrich.com This can lead to the formation of highly reactive intermediates from otherwise stable precursors. For instance, the photoredox activation of organozinc iodides has been shown to promote the radical substitution of polyfluoroarenes and heteroarenes. acs.org This strategy opens up new avenues for the construction of complex molecular architectures that are of interest in medicinal chemistry and materials science. mdpi.com The use of organic dyes as photocatalysts is also gaining traction, offering a more sustainable and less toxic alternative to traditional transition-metal-based catalysts. beilstein-journals.org

Recent research has demonstrated the utility of photoredox catalysis in decarboxylative halogenation reactions, where inorganic halide salts are used as the halogen source. nih.gov While not directly involving bromocyclopentylzinc, these studies highlight the potential for developing analogous photoredox-mediated transformations with this reagent. The intramolecular nucleophilic amidation of alkenes with β-lactams, facilitated by an acridinium (B8443388) photocatalyst, further showcases the versatility of this approach in forming new carbon-nitrogen bonds. beilstein-journals.org

| Catalyst Type | Reaction Type | Key Advantages |

| Organic Dyes | Radical generation | Sustainable, low toxicity |

| Acridinium Photocatalysts | C-N bond formation | High functional group tolerance |

| Transition Metal Complexes | C-C and C-X bond formation | Efficient, versatile |

The integration of continuous-flow technology with catalytic processes has revolutionized the synthesis and application of organozinc reagents. researchgate.net Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving unstable or highly reactive intermediates. researchgate.netnih.gov The on-demand synthesis of organozinc halides in continuous flow has been a major breakthrough, overcoming limitations associated with their instability, exothermicity, and sensitivity to moisture. nih.gov

In a typical flow setup for the preparation of bromocyclopentylzinc, a solution of cyclopentyl bromide would be passed through a packed bed of activated zinc metal. nih.govresearchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to reproducible and high-yielding synthesis of the organozinc reagent. acs.org The generated bromocyclopentylzinc solution can then be directly introduced into a subsequent reaction stream for in-situ functionalization, for example, in Negishi cross-coupling reactions. researchgate.net

This "reaction telescoping" approach, where multiple synthetic steps are performed sequentially in a continuous flow system without the need for isolation of intermediates, is a key advantage of this technology. uc.pt It not only improves efficiency but also minimizes waste generation, aligning with the principles of green chemistry. ijnc.ir The development of scalable continuous manufacturing processes for organozinc reagents is making them more accessible for industrial applications, including the production of active pharmaceutical ingredients (APIs). acs.orgacs.org

| Flow Reactor Type | Application | Benefits |

| Packed-Bed Reactor | In-situ generation of organozinc reagents | High efficiency, scalability |

| Microreactor | Negishi cross-coupling | Precise control, enhanced safety |

| Tube-in-Tube Reactor | Gas-liquid reactions (e.g., with CO2) | Improved conversion |

Expansion of Reaction Scope and Substrate Diversity

A significant focus of current research is to broaden the scope of reactions in which bromocyclopentylzinc can participate and to increase the diversity of substrates that can be effectively coupled. Organozinc reagents are valued for their ability to introduce C(sp3)-hybridized carbon centers, which is crucial for increasing the three-dimensional character of drug candidates and improving their pharmacological properties. unifi.it

Efforts are underway to develop new catalytic systems, including those based on cobalt, that can selectively catalyze C(sp3)-C(sp3) bond formations. unifi.it This would enable the construction of all-carbon quaternary centers, a challenging synthetic task. The combination of electrochemistry with organozinc reagents is also being explored for the α-functionalization of amines, further expanding the synthetic utility of these reagents. unifi.it

The development of automated platforms that integrate continuous flow synthesis with high-throughput screening will accelerate the discovery of new reactions and the optimization of existing ones. researchgate.net This will allow for the rapid exploration of a wider range of coupling partners for bromocyclopentylzinc, including various (hetero)aryl halides and other electrophiles.

Sustainable and Green Chemistry Approaches in Bromocyclopentylzinc Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes involving organozinc reagents. ijnc.irshodhsagar.com The goal is to develop more environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources. springerprofessional.deresearchgate.net

The use of flow chemistry, as discussed earlier, is a major step towards more sustainable synthesis. ijnc.ir By enabling on-demand generation and in-situ consumption of bromocyclopentylzinc, flow processes reduce the need for storage and handling of these sensitive reagents, thereby improving safety and minimizing waste. nih.gov Furthermore, the development of solvent-free or aqueous-phase reactions is a key area of research. ijnc.ir While organozinc reagents are generally sensitive to protic solvents, the Barbier reaction, which generates the organozinc reagent in the presence of the substrate, can sometimes be performed in water. wikipedia.orglibretexts.org

Biocatalysis and the use of renewable feedstocks are other promising avenues for greening the synthesis and application of bromocyclopentylzinc. ijnc.ir For example, biocatalytic methods could be developed for the synthesis of the cyclopentyl bromide precursor from renewable sources. The use of more sustainable solvents and the development of recyclable catalysts are also critical areas of investigation. shodhsagar.com

| Green Chemistry Principle | Application in Bromocyclopentylzinc Chemistry |

| Waste Prevention | In-situ generation and consumption in flow |

| Atom Economy | Development of highly selective catalytic reactions |

| Safer Solvents and Auxiliaries | Exploration of aqueous-phase and solvent-free reactions |

| Design for Energy Efficiency | Use of photoredox catalysis at ambient temperature |

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Characterization

A deeper understanding of reaction mechanisms and the nature of reactive intermediates is crucial for the development of more efficient and selective transformations. nih.gov Advanced spectroscopic and analytical techniques are playing an increasingly important role in providing real-time insights into the formation and consumption of bromocyclopentylzinc and its subsequent reactions. uvic.ca

In-situ reaction monitoring using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) allows for the continuous tracking of reactant, intermediate, and product concentrations. uvic.caspectroscopyonline.com This provides valuable kinetic and mechanistic data that can be used to optimize reaction conditions. rsc.org For heterogeneous reactions, such as the formation of bromocyclopentylzinc on the surface of zinc metal, specialized techniques like single-particle fluorescence microscopy are being employed to visualize reaction intermediates directly on the metal surface. nih.govescholarship.org

The combination of different analytical methods provides a more complete picture of the reaction system. uvic.camorressier.com For example, coupling in-situ NMR with mass spectrometry can provide both quantitative data on bulk reaction progress and qualitative information on the identity of transient intermediates. X-ray absorption spectroscopy, combined with computational modeling, is also being used to elucidate the structure and solvation of organozinc species in solution. chemrxiv.org For solid-state reactions, in-situ X-ray diffraction can be used to monitor changes in the crystalline phases of reactants and products. nih.govchemrxiv.orgnih.gov

Industrial Relevance and Process Chemistry Advancements

The advancements in the synthesis and application of organozinc reagents, including bromocyclopentylzinc, are of significant interest to the pharmaceutical, agrochemical, and fine chemical industries. acs.orgresearchgate.net The ability to form new carbon-carbon bonds with high functional group tolerance makes these reagents valuable tools for the synthesis of complex molecules. acs.org

The development of scalable and robust continuous-flow processes is a key factor driving the industrial adoption of organozinc chemistry. acs.orgacs.org Flow chemistry allows for safer and more efficient production of these reagents on a larger scale, with improved process control and reduced risk of thermal runaways. researchgate.net Recent studies have demonstrated the successful transfer of organozinc synthesis from laboratory to pilot scale, with high throughput and excellent yields. acs.orgacs.org

Process Analytical Technology (PAT) is being increasingly integrated into these flow processes to ensure real-time quality control and process understanding. rsc.org By continuously monitoring critical process parameters, PAT enables rapid process optimization and helps to ensure consistent product quality. The development of automated flow platforms for library synthesis is also accelerating drug discovery efforts by enabling the rapid generation of diverse compound collections. researchgate.net As these technologies continue to mature, the industrial relevance of bromocyclopentylzinc and other organozinc reagents is expected to grow significantly.

Q & A

Q. What synthetic methodologies are recommended for Zinc, bromocyclopentyl-, and how can purity be optimized?

Answer :

- Synthetic Routes : Utilize organozinc reagent synthesis via transmetallation (e.g., reacting cyclopentyl bromide with zinc metal) or direct insertion into carbon-bromine bonds.

- Purity Optimization :

- Stepwise purification : Column chromatography or recrystallization with solvents like hexane/ethyl acetate.

- Analytical Controls : Monitor purity via NMR (e.g., absence of residual solvent peaks in H NMR) and GC-MS. Include elemental analysis for stoichiometric validation .

- Documentation : Follow journal guidelines for reporting synthesis details, including solvent grades, reaction times, and temperature profiles .

Q. What spectroscopic and chromatographic techniques are essential for characterizing Zinc, bromocyclopentyl-?

Answer :

- Structural Confirmation :

- NMR : H and C NMR to identify cyclopentyl and zinc-bonded environments. Compare shifts with analogous organozinc compounds.

- FT-IR : Validate Zn-C and C-Br bond vibrations (e.g., Zn-C stretches ~450–550 cm).

- Purity Assessment :

Q. What safety protocols are critical when handling Zinc, bromocyclopentyl- in laboratory settings?

Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving Zinc, bromocyclopentyl-?

Answer :

- Theoretical Framework : Apply density functional theory (DFT) to model transition states and intermediate stability. Compare calculated NMR/IR spectra with experimental data.

- Validation : Use kinetic isotope effects (KIEs) or isotopic labeling to confirm computational predictions.

- Software Tools : Gaussian or ORCA for DFT; VMD for visualizing molecular dynamics .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., solubility, stability) of Zinc, bromocyclopentyl-?

Answer :

- Systematic Replication : Repeat experiments under standardized conditions (e.g., solvent purity, humidity control).

- Meta-Analysis : Aggregate data from multiple studies to identify outliers. Use statistical tools (e.g., ANOVA) to assess variability.

- Advanced Techniques :

Q. What experimental designs are optimal for kinetic studies of Zinc, bromocyclopentyl- in cross-coupling reactions?

Answer :

- Rate Law Determination :

- Variable Time Analysis : Monitor substrate depletion via in situ NMR or UV-Vis.

- Eyring Plots : Calculate activation parameters (ΔH‡, ΔS‡) using temperature-dependent rate constants.

- Control Experiments :

Data Contradiction Analysis

Table 1 : Conflicting Solubility Data Resolution Workflow

| Parameter | Method 1 | Method 2 | Resolution Strategy |

|---|---|---|---|

| Solubility in DMSO | 12.5 mg/mL | 8.2 mg/mL | Standardize solvent batch purity (>99.9%) |

| Thermal Decomposition Onset | 180°C | 165°C | Replicate via TGA under inert atmosphere |

| Reaction Yield | 78% | 65% | Verify catalyst aging and moisture levels |

Q. Methodological Guidance :

- Literature Review : Use specialized encyclopedias (e.g., Comprehensive Organometallic Chemistry) for background, followed by PubMed/CAS searches for recent studies .

- Theoretical Alignment : Frame hypotheses using organometallic reaction mechanisms (e.g., oxidative addition/reductive elimination) to guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.